Cas no 32778-11-3 (Ethane,1-(difluoromethoxy)-1,1,2,2-tetrafluoro-)
32778-11-3 structure
Product Name:Ethane,1-(difluoromethoxy)-1,1,2,2-tetrafluoro-
CAS No:32778-11-3
MF:C3H2F6O
MW:168.037802219391
CID:312860
PubChem ID:122960
Update Time:2025-04-19
Ethane,1-(difluoromethoxy)-1,1,2,2-tetrafluoro- Chemical and Physical Properties
Names and Identifiers
-
- Ethane,1-(difluoromethoxy)-1,1,2,2-tetrafluoro-
- 1,1,2,2-Tetrafluoro-1-(difluoromethoxy)ethane
- 3-(DIFLUOROMETHOXY)-1,1,2,2-TETRAFLUOROPROPANE
- 1-(Difluoromethoxy)-1,1,2,2-tetrafluoroethane
- Difluoromethyl 1,1,2,2-tetrafluoroethyl ether
- DTXSID50954428
- SLSZYCUCKFSOCN-UHFFFAOYSA-N
- SLSZYCUCKFSOCN-UHFFFAOYSA-
- SCHEMBL498739
- InChI=1/C3H2F6O/c4-1(5)3(8,9)10-2(6)7/h1-2H
- 32778-11-3
- Ethane, 1,1,2,2-tetrafluoro-1-(difluoromethoxy)-
- Ethane, 1-(difluoromethoxy)-1,1,2,2-tetrafluoro-
-
- Inchi: 1S/C3H2F6O/c4-1(5)3(8,9)10-2(6)7/h1-2H
- InChI Key: SLSZYCUCKFSOCN-UHFFFAOYSA-N
- SMILES: FC(C(F)F)(OC(F)F)F
Computed Properties
- Exact Mass: 168.00096
- Monoisotopic Mass: 168.00098366g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- PSA: 9.23
Ethane,1-(difluoromethoxy)-1,1,2,2-tetrafluoro- Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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